Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate
Description
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate is a substituted benzoate ester featuring a 1-methylpiperidin-4-ylamino group at the 4-position and an amino group at the 3-position of the benzene ring. This compound serves as a critical intermediate in the synthesis of benzimidazole derivatives, which exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv and INH-resistant strains . The synthesis involves catalytic hydrogenation using Pd/C and ammonium formate to reduce nitro intermediates, achieving yields of ~70% . Its structural complexity, including the piperidine moiety, influences both physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 3-amino-4-[(1-methylpiperidin-4-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-15(19)11-4-5-14(13(16)10-11)17-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJVQIHOAQJTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate typically follows a convergent approach, starting from a suitably substituted benzoic acid or benzoate ester. The process involves:
- Functionalization of the aromatic ring to introduce amino groups.
- Coupling of the (1-methylpiperidin-4-yl)amino moiety.
- Esterification to form the ethyl benzoate derivative.
Stepwise Preparation Methods
Synthesis of the Benzoate Core
A common starting material is ethyl 3-nitro-4-chlorobenzoate or a similar nitrobenzoate derivative. The general steps are as follows:
Step 1: Introduction of the Amino Group
Reduction of a nitro group to an amino group is a standard method. For example, ethyl 3-nitro-4-chlorobenzoate can be reduced using catalytic hydrogenation:
- Reagents: 10% Palladium on carbon (Pd/C), hydrogen gas, methanol or ethanol solvent.
- Conditions: Room temperature, hydrogen pressure (e.g., 60 psi), inert atmosphere.
- Duration: Approximately 5 hours.
- Yield: 88% reported for similar benzoate reductions.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 3-nitro-4-chlorobenzoate | 10% Pd/C, H₂, MeOH, RT, 5 h | Ethyl 3-amino-4-chlorobenzoate | ~88 |
Step 2: Substitution with (1-methylpiperidin-4-yl)amine
The 4-chloro group can be displaced by nucleophilic aromatic substitution with (1-methylpiperidin-4-yl)amine:
- Reagents: (1-methylpiperidin-4-yl)amine, base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF or DMSO).
- Conditions: Elevated temperature (80–120°C), inert atmosphere.
- Duration: Several hours (4–16 h).
- Yield: Typically moderate to high (50–85%).
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2 | Ethyl 3-amino-4-chlorobenzoate | (1-methylpiperidin-4-yl)amine, base, DMF, 100°C | This compound | 50–85 |
Step 3: Purification
- The crude product is typically purified by column chromatography or recrystallization from ethanol or ethyl acetate.
Alternative Approaches
Other literature methods for preparing substituted aminobenzoates include:
- Microwave-assisted esterification: Benzoic acid derivatives can be esterified under microwave irradiation to increase reaction rates.
- Use of acyl chloride intermediates: Conversion of the benzoic acid to its acyl chloride using thionyl chloride, followed by esterification with ethanol, offers another route.
- Carbamate or urea intermediates: For further functionalization, carbamate or urea intermediates can be synthesized using chloroformates or isocyanates.
| Method | Key Features | Advantages |
|---|---|---|
| Catalytic hydrogenation | Mild, high-yield reduction of nitro to amino | Clean, scalable |
| Nucleophilic aromatic substitution | Direct introduction of amine at 4-position | Versatile, broad substrate scope |
| Microwave-assisted esterification | Rapid ester formation | Time-saving, energy-efficient |
| Acyl chloride route | Reactive intermediates for esterification | High conversion, robust |
Research Findings and Notes
- The reduction of nitrobenzoate derivatives using Pd/C and hydrogen is a robust, scalable method with high yields and selectivity for the amino group.
- The nucleophilic aromatic substitution with (1-methylpiperidin-4-yl)amine is facilitated by the electron-withdrawing nature of the ester group and the presence of a good leaving group (chloride) at the 4-position.
- Purity and yield are highly dependent on the quality of starting materials and the exclusion of moisture and oxygen during the amination step.
- Alternative synthetic routes such as microwave-assisted reactions or the use of acyl chlorides can be considered for process optimization, especially in industrial settings.
Summary Table: Typical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) |
|---|---|---|---|
| 1 | Reduction (Nitro to Amino) | 10% Pd/C, H₂, MeOH, RT, 5 h | 88 |
| 2 | Nucleophilic Substitution | (1-methylpiperidin-4-yl)amine, K₂CO₃, DMF, 100°C | 50–85 |
| 3 | Purification | Chromatography or recrystallization | — |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of nitro groups will produce amino derivatives.
Scientific Research Applications
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s 1-methylpiperidin-4-ylamino group distinguishes it from analogs with alternative amine substituents. Key structural analogs include:
Key Observations:
- Lipophilicity : The tert-butyl analog (XLogP3 = 2.4) is more lipophilic than the target compound (estimated XLogP3 ~1.5–2.0), affecting membrane permeability .
- Hydrogen Bonding : The hydroxyethyl variant forms O-H⋯N and N-H⋯O bonds, enhancing crystallinity and aqueous solubility .
- Biological Relevance : Pyridinylmethyl derivatives may interact with aromatic receptors, making them suitable for kinase-targeted therapies, whereas the piperidine group in the target compound could enhance blood-brain barrier penetration .
Crystallographic and Physicochemical Properties
- Crystal Packing : The hydroxyethyl analog exhibits R2(14) and R2(16) hydrogen-bond motifs, absent in the target compound due to steric hindrance from the piperidine ring .
- Thermal Stability : Piperidine-containing compounds generally show higher thermal stability compared to aliphatic amines due to rigid cyclic structures.
Biological Activity
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate, with the CAS number 1305827-58-0, is a compound characterized by its complex structure featuring an ethyl ester, an amino group, and a piperidine ring. Its molecular formula is , and it has a molecular weight of 277.36 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration : Starting with ethyl benzoate, nitration forms ethyl 3-nitrobenzoate.
- Reduction : This intermediate is then reduced to yield ethyl 3-aminobenzoate.
- Final Reaction : The final step involves the reaction of ethyl 3-aminobenzoate with 1-methylpiperidine under specific conditions to produce the target compound.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : The amino groups can be oxidized to form nitroso or nitro derivatives.
- Reduction : Nitro groups can be reduced back to amino groups.
- Substitution : Electrophilic substitution can occur on the aromatic ring, often facilitated by Lewis acids like aluminum chloride.
The biological activity of this compound is primarily attributed to its structural features:
- The amino groups can form hydrogen bonds with biological molecules, enhancing interactions with enzymes and receptors.
- The piperidine ring contributes to hydrophobic interactions, allowing the compound to modulate enzyme activity and receptor binding .
Research Findings
Recent studies have highlighted the potential applications of this compound in cancer therapy and as an inhibitor for specific biological targets:
-
Anticancer Activity :
- Research indicates that piperidine derivatives exhibit cytotoxic properties against various cancer cell lines. For instance, compounds similar in structure have shown efficacy in inhibiting cell proliferation through mechanisms involving apoptosis induction .
- A study demonstrated that derivatives targeting the epidermal growth factor receptor (EGFR) could inhibit tyrosine kinase activity, leading to reduced cancer cell viability .
- Enzyme Inhibition :
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
Q & A
Q. What spectroscopic and crystallographic methods are employed to characterize Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate?
Answer:
- Spectroscopy : and NMR confirm proton and carbon environments, while IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm) and hydrogen bonding. Mass spectrometry validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction resolves 3D structure. For analogous benzoate derivatives, hydrogen-bonded networks (e.g., O–H⋯N and N–H⋯O interactions) are refined using SHELX software. Lattice parameters (e.g., ) and space group assignments are critical for structural validation .
Q. What synthetic precursors and reaction conditions are typical for this compound?
Answer:
- Precursors : Ethyl 3-nitro-4-aminobenzoate derivatives or substituted benzoic acid esters. Piperidine analogs (e.g., 1-methylpiperidin-4-amine) are common amine sources.
- Conditions : Microwave-assisted reactions (e.g., 100–120°C, 30–60 min) with catalysts like Pd/C and reducing agents (e.g., ammonium formate). Post-synthesis purification involves recrystallization from ethyl acetate or column chromatography .
Advanced Research Questions
Q. How can hydrogen bonding networks influence crystallographic refinement and stability?
Answer:
- Refinement : SHELXL refines hydrogen atom positions using riding models. For example, O–H⋯N bonds in related compounds form and motifs, stabilizing 3D networks. Discrepancies in hydrogen bond lengths (e.g., 1.8–2.2 Å) require iterative refinement cycles .
- Stability : Stronger N–H⋯O bonds (vs. weaker C–H⋯π interactions) enhance thermal stability, as observed in differential scanning calorimetry (DSC) for structurally similar compounds .
Q. How do substituents on the piperidine ring modulate bioactivity?
Answer:
- Structural Optimization : Methyl groups at the piperidine N-position increase lipophilicity, enhancing membrane permeability. For example, 1-methylpiperidine analogs show improved binding to kinase targets compared to unsubstituted derivatives.
- Assays :
Q. How can synthetic yield be optimized for scale-up in academic settings?
Answer:
- Reaction Optimization :
- Catalyst Screening : Pd/C (5–10 wt%) vs. Raney Ni for nitro-group reduction.
- Solvent Effects : Ethanol improves solubility of intermediates vs. DMF, which may cause side reactions.
- Purification : Recrystallization (ethyl acetate/hexane, 3:1 v/v) yields >90% purity, while column chromatography (SiO, CHCl/MeOH gradient) resolves regioisomers .
Data Contradiction Analysis
Q. How to address discrepancies in reported crystal lattice parameters?
Answer:
- Case Study : If two studies report conflicting unit cell volumes (e.g., vs. ):
Methodological Tables
Q. Table 1. Crystallographic Parameters for Analogous Benzoate Derivatives
| Parameter | Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate |
|---|---|
| Space group | Monoclinic, |
| 23.2300 | |
| 14.5914 | |
| 7.5815 | |
| 108.931 | |
| 2430.81 | |
| 8 |
Q. Table 2. Synthetic Yield Optimization Strategies
| Variable | High-Yield Conditions |
|---|---|
| Catalyst | 10% Pd/C, 1.5 eq NHHCO |
| Temperature | 120°C (microwave, 45 min) |
| Solvent | Ethanol |
| Purification | Recrystallization (ethyl acetate) |
| Yield | 85–92% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
